2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent to form the tetrahydroquinoline ring. The nitrile group is then introduced through a subsequent reaction with cyanogen bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and catalysts such as palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in amine derivatives .
Scientific Research Applications
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chlorine and nitrile groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a different position of the methyl groups.
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
Uniqueness: 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-8,8-dimethyl-6,7-dihydro-5H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)5-3-4-8-6-9(7-14)11(13)15-10(8)12/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXZJFJGCBXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC(=C(N=C21)Cl)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1511936-21-2 | |
Record name | 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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